molecular formula C7H5BBrFO4 B14024218 3-Borono-6-bromo-2-fluorobenzoic acid

3-Borono-6-bromo-2-fluorobenzoic acid

Cat. No.: B14024218
M. Wt: 262.83 g/mol
InChI Key: QIEDCZLLSUAVQL-UHFFFAOYSA-N
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Description

3-Borono-6-bromo-2-fluorobenzoic acid (Molecular Formula: C 7 H 5 BBrFO 4 , Molecular Weight: 262.83 g/mol) is a multifunctional halogenated aryl boronic acid that serves as a valuable synthetic intermediate in advanced organic chemistry and drug discovery . Its distinct molecular structure, featuring both a boronic acid and a bromo group on a fluorinated benzoic acid scaffold, allows it to act as a versatile building block for the construction of complex biaryl systems via sequential metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This compound is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules where the introduction of a benzoic acid moiety is required for further derivatization or to modulate physicochemical properties. The presence of multiple halogen atoms and the boronic acid functional group makes it a crucial reagent for medicinal chemistry programs aimed at developing targeted therapies. This product is offered with a typical purity of 97% and requires specific handling to maintain stability . It is recommended to be stored in a cool, dry place at 2-8°C and may require cold-chain transportation . As a solid material, it presents certain hazards; safety data indicates it may cause skin and eye irritation and may be harmful if swallowed or if dust is inhaled . Researchers should always consult the Safety Data Sheet (SDS) prior to use and adhere to standard safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . Intended Use: This product is supplied for Research Use Only (RUO) . It is strictly intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H5BBrFO4

Molecular Weight

262.83 g/mol

IUPAC Name

3-borono-6-bromo-2-fluorobenzoic acid

InChI

InChI=1S/C7H5BBrFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12)

InChI Key

QIEDCZLLSUAVQL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C(=O)O)F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-2-fluorobenzoic Acid as a Key Intermediate

Comparative Analysis of Preparation Methods

Aspect Method from CN102795993B (6-bromo-2-fluorobenzoic acid) Method from EP0812847B1 (boronic acid introduction)
Starting materials Adjacent fluorobenzonitrile 1-bromo-4-fluorobenzene
Key reagents Sulfuric acid, nitric acid, iron powder, ammonium chloride, N-bromosuccinimide, sodium nitrite, copper sulfate n-Butyllithium, trialkyl borate (e.g., trimethyl borate)
Temperature control Mild (0 to 100 °C), low temperature during bromination (-5 to 5 °C) Low temperature (< 0 °C) during lithiation
Yield Up to 86.5% in bromination step Approximately 63% yield reported for boronic acid formation
Process complexity Multi-step with nitration, reduction, bromination, diazotization Two-step lithiation and borylation
Safety and scalability Uses common reagents, moderate conditions Requires handling of strong bases and low temperatures

Summary of Key Research Findings and Notes

  • The nitration and reduction steps are crucial for introducing the amino group that is later converted to the carboxylic acid via diazotization and hydrolysis.

  • Bromination using N-bromosuccinimide in ethanol at low temperature is effective for selective bromination at the 6-position without affecting other substituents.

  • Lithiation and borylation steps require strict temperature control to prevent side reactions and ensure regioselectivity.

  • Hydrolysis of boronate esters under acidic conditions provides the free boronic acid functionality necessary for Suzuki coupling and other applications.

  • The combined approach of halogenation, lithiation, and borylation is widely accepted for preparing multifunctional boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Borono-6-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Borono-6-bromo-2-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Borono-6-bromo-2-fluorobenzoic acid is primarily related to its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the fluorine and bromine substituents, which influence the reactivity of the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and synthetic features of 3-borono-6-bromo-2-fluorobenzoic acid with its analogs:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Yield Key Applications/Reactivity
This compound B(OH)₂, Br, F, COOH ~261.7* Likely Suzuki coupling N/A Cross-coupling reactions, drug synthesis
3-Bromo-2-fluorobenzoic acid Br, F, COOH 219.0 Diazotization, hydrolysis 38% Intermediate in organic synthesis
3-Benzyloxy-6-bromo-2-fluorophenylboronic acid B(OH)₂, Br, F, OCH₂Ph 309.13 Suzuki coupling (hypothesized) N/A Biaryl synthesis (protected boronic acid)
3-Bromo-6-fluoro-2-methylbenzoic acid Br, F, CH₃, COOH 233.0 Bromination with AgNO₃ catalyst 90% Pharmaceutical intermediates
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid Br, F, CF₃, COOH 287.01 Unspecified N/A Electronic materials, agrochemicals

*Calculated based on formula C₇H₄BBrFO₄.

Key Observations:
  • Boronic Acid vs. Methyl/Carboxylic Acid Groups : The boronic acid group in the target compound enables cross-coupling reactivity, unlike methyl or trifluoromethyl analogs, which are electron-donating or withdrawing but lack coupling utility .
  • Synthetic Efficiency: Bromination with AgNO₃ () achieves higher yields (90%) compared to diazotization (38% in ), suggesting catalyst choice critically impacts efficiency.
  • Functional Group Trade-offs : The benzyloxy group in 3-benzyloxy-6-bromo-2-fluorophenylboronic acid () acts as a protecting group, enhancing stability but requiring deprotection steps for further reactivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Borono-6-bromo-2-fluorobenzoic acid, and how can reaction progress be effectively monitored?

Answer:
The synthesis typically involves a multi-step approach:

Halogenation and Boronation: Start with a fluorobenzoic acid precursor. Introduce bromine via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃).

Suzuki-Miyaura Cross-Coupling: React the brominated intermediate with a boronic acid pinacol ester to introduce the borono group. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents like THF or DMF .

Monitoring: Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Confirm intermediate purity using melting point analysis and NMR spectroscopy .

Basic: What safety protocols should be followed when handling this compound given limited toxicity data?

Answer:
Due to incomplete toxicological characterization:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to minimize aerosol formation.
  • Ventilation: Conduct reactions in fume hoods with negative pressure.
  • Storage: Keep the compound at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Waste Disposal: Neutralize acidic residues before disposal and follow institutional guidelines for boronate-containing waste .

Advanced: How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

Answer:

Data Collection: Use high-resolution single-crystal X-ray diffraction. Ensure crystals are free of defects or twinning.

Refinement with SHELXL: Input raw data into SHELXL for iterative refinement. Adjust parameters like thermal displacement and occupancy for disordered atoms. Validate hydrogen bonding and π-stacking interactions .

Validation Tools: Cross-check results with CCDC databases to confirm bond lengths and angles are within expected ranges for halogenated benzoic acids.

Advanced: How should researchers resolve contradictions between NMR spectroscopic data and computational modeling results?

Answer:

Re-examine Experimental Conditions: Ensure NMR samples are free of solvents or impurities. Use deuterated solvents (e.g., DMSO-d₆) and calibrate referencing.

Computational Validation: Perform density functional theory (DFT) calculations to predict NMR chemical shifts. Compare with experimental data to identify discrepancies in substituent effects .

Alternative Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with mass spectrometry (MS) to confirm molecular ion peaks .

Advanced: What strategies improve regioselectivity in functionalizing polyhalogenated benzoic acid derivatives like this compound?

Answer:

Directing Groups: Introduce temporary protecting groups (e.g., esterification of the carboxylic acid) to steer electrophilic substitution to desired positions.

Metal-Mediated Coupling: Utilize Pd-catalyzed reactions with ligands that enhance selectivity for bromine or fluorine sites .

Solvent and Temperature Control: Optimize polar aprotic solvents (e.g., DMF) and lower reaction temperatures to reduce side reactions. Validate outcomes via HPLC-MS .

Advanced: How can researchers address challenges in quantifying boronate stability under varying pH conditions?

Answer:

pH Titration Studies: Monitor boronate ester hydrolysis using UV-Vis spectroscopy at pH 2–10. Correlate absorbance changes with degradation kinetics.

Stabilization Strategies: Add chelating agents (e.g., ethylene glycol) to buffer acidic conditions. Confirm stability via cyclic voltammetry for redox-sensitive environments .

Advanced: What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Answer:

LC-MS/MS: Use reverse-phase chromatography with tandem MS to identify halogenated byproducts (e.g., deboronated or over-brominated species).

Elemental Analysis: Quantify boron, bromine, and fluorine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .

Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles to detect volatile impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR (¹H/¹³C/¹⁹F): Assign peaks for fluorine (δ -110 to -125 ppm) and boron-coupled protons.
  • FT-IR: Confirm carboxylic acid (1700–1720 cm⁻¹) and B-O bonds (1350–1450 cm⁻¹).
  • Mass Spectrometry: Use high-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ at m/z 292.92) .

Advanced: How can computational tools predict reactivity patterns in further derivatization of this compound?

Answer:

DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications.

Reactivity Descriptors: Calculate Fukui indices to identify atoms prone to electrophilic attack (e.g., para to fluorine) .

Advanced: What are the best practices for reconciling conflicting crystallographic and spectroscopic data in publication workflows?

Answer:

Data Transparency: Publish raw crystallographic data (e.g., CIF files) and NMR/FID files for peer validation.

Multi-Technique Correlation: Overlay XRD-derived bond lengths with NMR coupling constants to identify outliers.

Peer Review: Engage collaborators to replicate key experiments, ensuring methodological rigor .

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